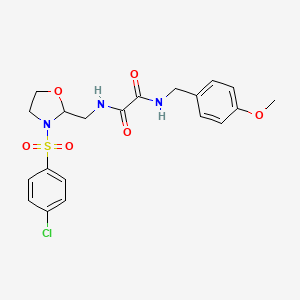

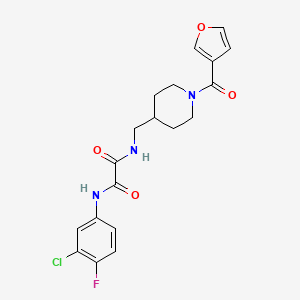

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group. Sulfonamides are known for their wide range of applications in medicine, particularly as antibiotics .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups. The 3-chlorophenyl group, hydroxypropyl group, and fluorobenzenesulfonyl group would contribute to the overall structure .Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Structural Characteristics and Biological Activities

Structural Influence on Biological Activities

The structural features of N-phenylbenzenesulfonamide derivatives significantly impact their biological activities, including fungicidal activities against pathogens like Pythium ultimum. Studies have quantitatively analyzed these effects using molecular holographic quantitative structure-activity relationships (HQSAR), highlighting the importance of specific substituents for enhanced activity (조윤기, 장기운, 성낙도, 2008).

Synthetic Applications

Enantioselective Synthesis

Enantioselective synthesis is a critical aspect of creating pharmaceuticals. For example, the asymmetric synthesis of 3'-fluorothalidomide showcases the use of N-fluorobenzenesulfonimide (NFSI) for enantiodivergent electrophilic fluorination, demonstrating the utility of NFSI in synthesizing enantiomerically pure compounds (Takeshi Yamamoto et al., 2011).

Chemical Transformations and Reactivity

Aminochlorination and Diamination

The development of novel synthetic methodologies, such as the aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA) and the diamination of unactivated alkenes with NFBS, highlights the versatility of these compounds in introducing nitrogen functionalities into organic molecules. These reactions provide efficient pathways for generating structurally diverse compounds, essential for drug discovery and development (Xiao-Qiu Pu et al., 2016); (Paul A. Sibbald, F. Michael, 2009).

Drug-Tubulin Interactions

Binding to Tubulin

Research has revealed that certain sulfonamide drugs bind to the colchicine site of tubulin, affecting tubulin polymerization. This interaction is crucial for understanding the mechanism of action of potential anticancer agents. For instance, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide have been identified to inhibit tubulin polymerization, providing insights into the design of new antimitotic agents (Mithu Banerjee et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, compounds with a similar structure have been reported to interact with the Hepatocyte growth factor receptor and Serine/threonine-protein kinase haspin . These proteins play crucial roles in cellular processes such as cell growth and division.

Mode of Action

Based on the structure and function of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their activity . For instance, compounds like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) act as ionophores, disrupting the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

For instance, a compound named Chlorpropham was found to be degraded by Bacillus licheniformis NKC-1 through hydrolysis, yielding 3-chloroaniline (3-CA) as a major metabolic product .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

For instance, the mitochondrial poison carbonyl cyanide 3-chlorophenyl hydrazone (CCCP) has been reported to induce aneugenic effects in primary human fibroblasts .

Action Environment

For instance, Chlorpropham, an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant during long-term storage .

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S/c16-12-5-3-4-11(10-12)14(19)8-9-18-22(20,21)15-7-2-1-6-13(15)17/h1-7,10,14,18-19H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKJHNRCUOKTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2418788.png)

![[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid](/img/structure/B2418789.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2418792.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide](/img/structure/B2418798.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2418799.png)

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2418800.png)

![Diethyl 2,2'-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate](/img/structure/B2418802.png)

![N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2418804.png)

![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-enamide](/img/structure/B2418808.png)